molecular formula C9H6N2O4 B1669634 7-Nitroindole-2-carboxylic acid CAS No. 6960-45-8

7-Nitroindole-2-carboxylic acid

Cat. No.: B1669634
CAS No.: 6960-45-8
M. Wt: 206.15 g/mol
InChI Key: BIUCOFQROHIAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

7-Nitroindole-2-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is an enzyme involved in the base excision repair pathway, which is essential for repairing DNA lesions. This compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1, thereby preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition is achieved through the binding of this compound to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments .

Cellular Effects

This compound has been shown to affect various cellular processes. At non-cytotoxic concentrations, it potentiates the cytotoxicity of several DNA base-targeting compounds, leading to the accumulation of apurinic sites . This compound influences cell function by interfering with the DNA repair mechanism, which can result in increased sensitivity to DNA-damaging agents. Additionally, this compound has been observed to form colloidal aggregates that can sequester APE1, causing nonspecific inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as revealed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 inhibits the enzyme’s 3’-phosphodiesterase and 3’-phosphatase activities, which are essential steps in the base excision repair pathway . This inhibition prevents the repair of apurinic/apyrimidinic sites in DNA, leading to the accumulation of DNA lesions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can form colloidal aggregates that affect its inhibitory activity . These aggregates can sequester APE1, causing nonspecific inhibition. Over time, the accumulation of apurinic sites due to the inhibition of APE1 can lead to long-term effects on cellular function, including increased sensitivity to DNA-damaging agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1 . At higher concentrations, this compound can form colloidal aggregates that cause nonspecific inhibition of APE1 . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental conditions.

Metabolic Pathways

This compound is involved in the base excision repair pathway by inhibiting the activity of APE1 . This compound interacts with APE1, preventing the repair of apurinic/apyrimidinic sites in DNA. The inhibition of APE1 by this compound can affect metabolic flux and metabolite levels by disrupting the DNA repair process, leading to the accumulation of DNA lesions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form colloidal aggregates . These aggregates can sequester APE1, causing nonspecific inhibition. The localization and accumulation of this compound within cells can affect its inhibitory activity and the overall effectiveness of the compound in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 can affect the enzyme’s activity and function, leading to the accumulation of DNA lesions and increased sensitivity to DNA-damaging agents .

Preparation Methods

The synthesis of CRT0044876 involves the nitration of indole-2-carboxylic acid. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 7-position of the indole ring . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

CRT0044876 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

7-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUCOFQROHIAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064520
Record name 1H-Indole-2-carboxylic acid, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-45-8
Record name 7-Nitro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitroindole-2-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2-carboxylic acid, 7-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-2-carboxylic acid, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available ethyl 7-nitroindole-2-carboxylate (500 mg, 2.14 mmol) was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 20 mL). Lithium hydroxide hydrate (448 mg, 10.7 mmol) was added thereto, and the mixture was stirred for 8 h at room temperature. 1N-hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide hydrate
Quantity
448 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-Nitro-1H-indole-2-carboxylic acid methyl ester (13 g, 59 mmol) prepared in Preparation 17 was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 300 mL), to which was added 1N aqueous sodium hydroxide solution (180 mL, 177 mmol). The mixture was stirred for 3 h at room temperature, and excess 6N hydrochloric acid solution was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed by distillation under reduced pressure, and the residue was dried to give the title compound (12 g, Yield 99%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

Methyl 7-nitroindole-2-carboxylate (13 g, 59 mmol) prepared in Preparation 8 was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 300 ml), and 1N aqueous sodium hydroxide solution (180 ml, 177 mmol) was added thereto. The mixture was stirred for 3 h at room temperature, excess 6N hydrochloric acid solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure to give 7-nitro-1H-indole-2-carboxylic acid (12 g, Yield 99%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitroindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Nitroindole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Nitroindole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Nitroindole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Nitroindole-2-carboxylic acid
Reactant of Route 6
7-Nitroindole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.